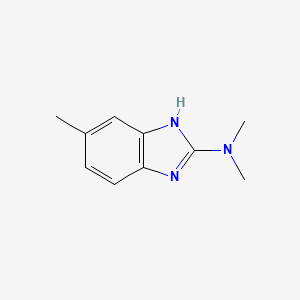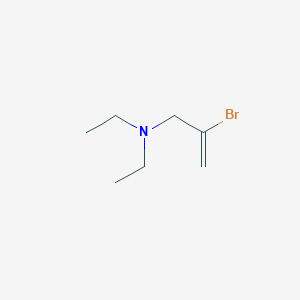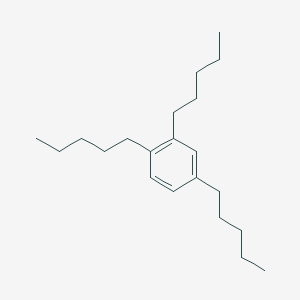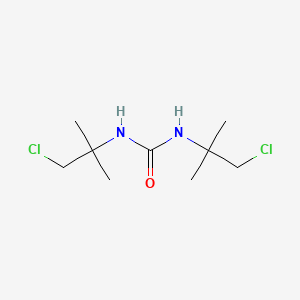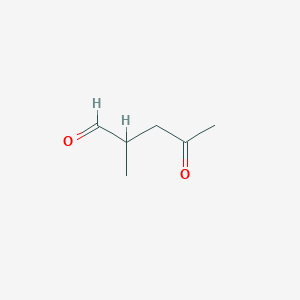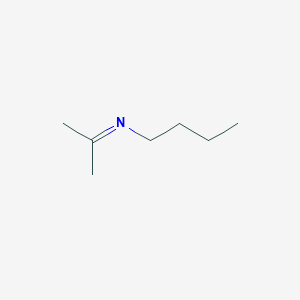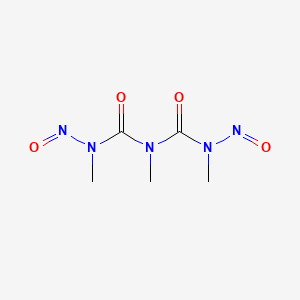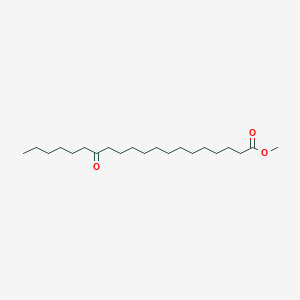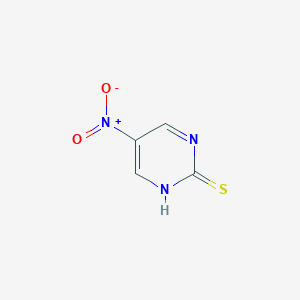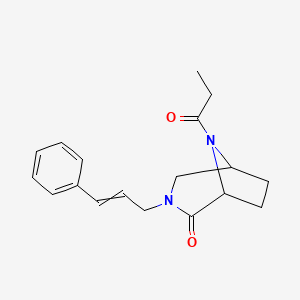
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(321)octan-2-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a cinnamyl group, a propionyl group, and a diazabicyclo octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diazabicyclo Octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo octane structure.
Introduction of the Cinnamyl Group: The cinnamyl group is introduced through a substitution reaction, often using cinnamyl chloride in the presence of a base.
Addition of the Propionyl Group: The propionyl group is added via an acylation reaction, typically using propionyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamyl and propionyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Cinnamyl chloride, propionyl chloride; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Applications De Recherche Scientifique
3-Cinnamyl-8-propionyl-3,8-diazabicyclo(32
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cinnamyl-8-acetyl-3,8-diazabicyclo(3.2.1)octan-2-one
- 3-Cinnamyl-8-butyryl-3,8-diazabicyclo(3.2.1)octan-2-one
- 3-Cinnamyl-8-isobutyryl-3,8-diazabicyclo(3.2.1)octan-2-one
Uniqueness
Compared to similar compounds, 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(321)octan-2-one is unique due to its specific combination of functional groups and its distinct bicyclic structure
Propriétés
Numéro CAS |
22315-22-6 |
|---|---|
Formule moléculaire |
C18H22N2O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-(3-phenylprop-2-enyl)-8-propanoyl-3,8-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)20-15-10-11-16(20)18(22)19(13-15)12-6-9-14-7-4-3-5-8-14/h3-9,15-16H,2,10-13H2,1H3 |
Clé InChI |
QHHNVIFYIZJACJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1C2CCC1C(=O)N(C2)CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



